3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide
Description
3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide (CAS: 90094-63-6) is a diquaternary ammonium salt featuring a central ethane bridge connecting two 5-indolyl groups. Each indole moiety is substituted with a trimethylammoniummethyl group, and the structure is balanced by two iodide counterions. Quaternary ammonium compounds like this are often valued for their antimicrobial properties, surfactant behavior, or ion-pairing capabilities. However, specific pharmacological or industrial data for this compound remain scarce in the provided evidence.
Properties
CAS No. |
90094-63-6 |
|---|---|
Molecular Formula |
C26H36I2N4 |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
trimethyl-[[5-[2-[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C26H36N4.2HI/c1-29(2,3)17-21-15-27-25-11-9-19(13-23(21)25)7-8-20-10-12-26-24(14-20)22(16-28-26)18-30(4,5)6;;/h9-16,27-28H,7-8,17-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RPUVTNHKVGJZLG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)CCC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide
General Synthetic Strategy
The synthesis of this compound involves the construction of the 3,3'-diindolylmethane core, followed by quaternization to introduce the trimethylammoniummethyl groups and subsequent formation of the diiodide salt. The core 3,3'-diindolylmethane is typically prepared via condensation of indole derivatives with formaldehyde under acidic or catalytic conditions.
Core Formation: 3,3'-Diindolylmethane Synthesis
A robust and industrially applicable method for synthesizing 3,3'-diindolylmethane involves:
- Reactants: Indole, formaldehyde, and an alcoholic solvent (methanol or ethanol).
- Catalyst: Michaelis acid (Meldrum's acid, 2,2-dimethyl-1,3-dioxane-4,6-dione).
- Conditions: Mixing indole and formaldehyde in 50-100% alcohol solution at 30-50 °C, followed by addition of Michaelis acid at 15-50 °C with stirring for 10 hours.
- Purification: The crude product is purified by dissolving in a mixture of ethyl acetate and ethanol, followed by suction filtration and crystallization.
This method yields 3,3'-diindolylmethane with high purity (>99.5% HPLC) and good yield (up to 90%) without the need for ultrasonic irradiation, making it suitable for scale-up and industrial production.
Table 1: Key Parameters for 3,3'-Diindolylmethane Synthesis
| Parameter | Value/Range | Notes |
|---|---|---|
| Indole to alcoholic solution ratio | 1 mole : 200-400 mL | Alcohol concentration 50-100% |
| Reaction temperature (step 1) | 30-50 °C | Mixing indole, formaldehyde, alcohol |
| Reaction temperature (step 2) | 15-50 °C | Mixing with Michaelis acid |
| Michaelis acid molar percentage | 2-5% relative to indole | Catalyst amount |
| Purification solvent | Ethyl acetate and ethanol | Crystallization after filtration |
| Product purity (HPLC) | >99.5% | After purification |
| Yield | 50-90% | Depending on conditions |
Introduction of Trimethylammoniummethyl Groups
While the detailed synthesis of this compound is less documented explicitly in the literature, the quaternization of the methylene bridges with trimethylamine is a logical next step after obtaining the 3,3'-diindolylmethane core. This typically involves:
- Alkylation: Reacting 3,3'-diindolylmethane with a suitable alkylating agent such as chloromethyltrimethylammonium chloride or bromide under controlled conditions.
- Quaternization: The tertiary amine groups are converted into quaternary ammonium salts by reaction with methyl iodide or similar iodide sources to yield the diiodide salt form.
- Solvent and Conditions: Polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures (room temperature to 60 °C) are commonly used to facilitate the reaction.
- Purification: The quaternary ammonium salt is purified by recrystallization or precipitation from suitable solvents.
Representative Synthetic Route Summary
Synthesis of 3,3'-diindolylmethane core:
- Mix indole and formaldehyde in ethanol.
- Add Michaelis acid catalyst.
- Stir at 15-50 °C for 10 hours.
- Isolate and purify by crystallization.
-
- React 3,3'-diindolylmethane with chloromethyltrimethylammonium salt.
- Stir in polar solvent at controlled temperature.
- Treat with methyl iodide to form diiodide salt.
- Purify by recrystallization.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR signals confirm the indole and methylene protons.
- Infrared Spectroscopy (IR): Characteristic absorption bands for NH and CH groups.
- High-Performance Liquid Chromatography (HPLC): To assess purity, typically >99% for final products.
- Melting Point: Crystalline products show melting points consistent with literature values (e.g., 164-167 °C for DIM core).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium salts.
Oxidation and Reduction: Though less common, these reactions can modify the indole rings.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like hydroxide ions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction can lead to modified indole structures.
Scientific Research Applications
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly its curare-like properties.
Mechanism of Action
The mechanism by which 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide exerts its effects involves its interaction with biological targets. The quaternary ammonium group allows it to interact with cell membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various pharmacological effects, including muscle relaxation and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diquaternary Ammonium Salts: Chlorisondamine Diiodide
Chlorisondamine diiodide (CAS: 96750-66-2) shares structural similarities with the target compound, as both are diquaternary ammonium salts with iodide counterions. However, Chlorisondamine features a decamethylene diisoindoline core, whereas the target compound employs an ethane-linked diindolyl backbone. Chlorisondamine is a well-known ganglion blocker historically used to treat hypertension, highlighting the pharmacological relevance of diquaternary ammonium structures . Key differences include:
- Core Structure : Diisoindoline vs. diindolyl ethane.
- Applications : Chlorisondamine targets neuronal nicotinic receptors, while the target compound’s indole groups may interact with serotoninergic or other neurotransmitter systems (though unconfirmed in the evidence).
Heterocyclic Ethane Derivatives
2.2.1. Thiadiazole-Linked Ethane Compound
The compound 1,2-[5,5’-(1,2-Phenylenemethylenedithio)bis(2-imino-2,3-dihydro-1,3,4-thiadiazol-3-yl)]ethane () shares an ethane bridge but incorporates thiadiazole and phenylenedithio groups instead of indolyl and ammonium moieties . This structural divergence leads to distinct applications:
- Functionality : Thiadiazole rings are electron-deficient and may serve as ligands in coordination chemistry or corrosion inhibitors.
- Electronic Properties : Sulfur atoms enhance conductivity and redox activity, unlike the ammonium groups in the target compound.
2.2.2. Bistetrazole Derivatives
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) () and its derivatives are high-energy-density materials (HEDMs) with ethene-linked tetrazole rings . Comparatively:
- Energetic vs. Pharmaceutical Use : Bistetrazoles are optimized for explosive or propellant applications due to their high nitrogen content and stability, whereas the target compound’s ammonium and indole groups suggest biological interactions.
- Thermal Stability : Tetrazole derivatives exhibit superior thermal stability (>200°C), whereas quaternary ammonium salts like the target compound may decompose at lower temperatures.
Structural and Functional Comparison Table
Key Research Findings and Gaps
- Synthetic Challenges : and highlight methods for introducing functional groups (e.g., hydrolysis, stepwise synthesis), which may apply to the target compound’s preparation .
- Data Limitations : The evidence lacks quantitative data (e.g., solubility, toxicity, or stability) for the target compound, necessitating further experimental characterization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves quaternization of indole derivatives using trimethylamine and alkylating agents (e.g., methyl iodide) under anhydrous conditions. Key steps include:
- Alkylation : React 5-indolyl ethane precursors with trimethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Counterion Exchange : Replace initial counterions (e.g., chloride) with iodide via metathesis in aqueous ethanol.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize byproducts. Purify via recrystallization from acetone/water mixtures .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR : and NMR in DMSO-d to resolve indole protons (δ 7.2–8.1 ppm) and trimethylammonium signals (δ 3.1–3.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M-I] expected).
- Elemental Analysis : Validate C, H, N, and I content (±0.3% theoretical).
- X-ray Crystallography : For unambiguous confirmation, use SHELX software to refine single-crystal data .
Q. How should researchers handle and store this hygroscopic diiodide salt to prevent decomposition?
- Methodological Answer :
- Storage : Keep in desiccators with anhydrous silica gel under inert gas (N/Ar).
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light to prevent iodide oxidation.
- Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Conditions : Perform TGA/DSC under identical atmospheres (N vs. air) and heating rates (e.g., 10°C/min).
- Hydration Effects : Compare anhydrous vs. hydrated forms; use Karl Fischer titration to quantify water content.
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy for decomposition. Cross-validate with isothermal gravimetry .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity in host-guest systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces.
- Molecular Docking : Simulate interactions with biological targets (e.g., caspases) or MOF frameworks using AutoDock Vina.
- SAR Studies : Corporate steric/electronic parameters (Hammett constants) to refine substituent effects .
Q. What mechanistic insights can be gained from studying the compound’s neuroprotective effects against caspase activation?
- Methodological Answer :
- Enzyme Assays : Measure caspase-3/7 activity in hippocampal cells using fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Western Blotting : Quantify cleavage of PARP or pro-caspase isoforms.
- Kinetic Profiling : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
Q. How does the compound’s bistetrazole-like electronic structure influence its redox behavior?
- Methodological Answer :
- Cyclic Voltammetry : Scan in acetonitrile with 0.1 M TBAPF as electrolyte; observe oxidation peaks near +0.8 V (vs. Ag/AgCl).
- Spectroelectrochemistry : Correlate UV-Vis spectral changes (e.g., λ shifts) with redox states.
- DFT Validation : Calculate HOMO-LUMO gaps and compare with experimental band gaps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across solvents?
- Methodological Answer :
- Standardized Protocols : Use USP-type solubility chambers with controlled agitation (100 rpm) and temperature (25°C ± 0.5).
- Solvent Polarity : Correlate solubility with Hansen parameters (δ, δ, δ) to identify outliers.
- Co-solvency Studies : Test binary mixtures (e.g., DMSO/water) to enhance dissolution for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
